molecular formula C6H8Br2N2OS B8012837 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone hydrobromide

1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone hydrobromide

Cat. No. B8012837
M. Wt: 316.02 g/mol
InChI Key: IBHXWGHOBNCKFU-UHFFFAOYSA-N
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Patent
US04649146

Procedure details

To a suspension of 2-amino-4-methyl-5-acetylthiazole (15.6 g) in 30% solution of hydrogen bromide in acetic acid (120 ml) was added pyridinium hydrobromide perbromide (36 g) at ambient temperature and the mixture was stirred at the same temperature for 5 hours. The precipitate was collected by filtration, washed with diisopropyl ether, and dried over calcium chloride to give 2-amino-4-methyl-5-(2-bromoacetyl)thiazole hydrobromide (26.8 g).
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
pyridinium hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([C:8](=[O:10])[CH3:9])=[C:5]([CH3:7])[N:6]=1.[BrH:11].Br.[NH+]1C=CC=CC=1>C(O)(=O)C>[BrH:11].[NH2:1][C:2]1[S:3][C:4]([C:8](=[O:10])[CH2:9][Br:11])=[C:5]([CH3:7])[N:6]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
NC=1SC(=C(N1)C)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
pyridinium hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.[NH+]1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium chloride

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Br.NC=1SC(=C(N1)C)C(CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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